molecular formula C8H5BrN2O B12358578 8-bromo-8H-quinazolin-4-one

8-bromo-8H-quinazolin-4-one

Cat. No.: B12358578
M. Wt: 225.04 g/mol
InChI Key: DZLZCFVCDZDRNQ-UHFFFAOYSA-N
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Description

8-bromo-8H-quinazolin-4-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities Quinazolinones are heterocyclic compounds containing a benzene ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

8-bromo-8H-quinazolin-4-one can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzamide with bromine in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency . Another method involves the use of 2-aminobenzamide and thiols in a one-pot intermolecular annulation reaction, which is transition-metal-free and external oxidant-free .

Industrial Production Methods

Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the condensation of 2-(o-aminophenyl)-4(3H)-quinazolinone with ortho-ester under microwave irradiation, resulting in high yields and purity .

Chemical Reactions Analysis

Types of Reactions

8-bromo-8H-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-halosulfonamides, thiols, and various oxidizing and reducing agents. Reaction conditions typically involve mild temperatures and solvents like ethanol or acetic acid .

Major Products

The major products formed from these reactions include substituted quinazolinones, which exhibit enhanced biological activities and potential therapeutic applications .

Comparison with Similar Compounds

8-bromo-8H-quinazolin-4-one can be compared with other quinazolinone derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which enhances its chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

8-bromo-8H-quinazolin-4-one

InChI

InChI=1S/C8H5BrN2O/c9-6-3-1-2-5-7(6)10-4-11-8(5)12/h1-4,6H

InChI Key

DZLZCFVCDZDRNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C2=NC=NC(=O)C2=C1)Br

Origin of Product

United States

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